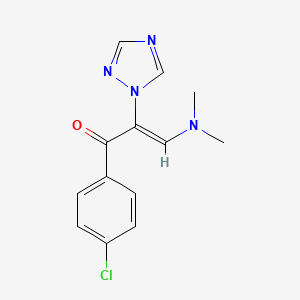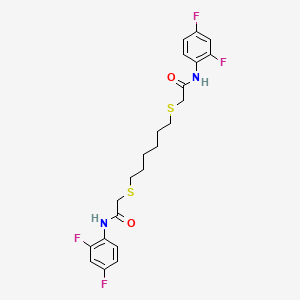![molecular formula C14H13NO3 B2561453 (2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one CAS No. 477854-96-9](/img/structure/B2561453.png)
(2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one is an organic compound that features a furan ring and a methoxyphenyl group connected through a propenone linkage
科学的研究の応用
Chemistry
In chemistry, (2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies on its interaction with biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its potential use as a precursor for functional materials can be explored.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one typically involves the condensation of furan-3-carbaldehyde with 4-methoxyaniline in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using scalable synthetic routes that involve batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
(2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The propenone linkage can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the propenone linkage results in the corresponding alcohol.
作用機序
The mechanism of action of (2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
(2E)-1-(furan-3-yl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-1-(furan-3-yl)-3-[(4-chlorophenyl)amino]prop-2-en-1-one: Similar structure but with a chloro group instead of a methoxy group.
(2E)-1-(furan-3-yl)-3-[(4-nitrophenyl)amino]prop-2-en-1-one: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of (2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(furan-3-yl)-3-(4-methoxyanilino)prop-2-en-1-one involves the condensation of 3-furylacetone with 4-methoxyaniline followed by cyclization to form the desired product.", "Starting Materials": [ "3-furylacetone", "4-methoxyaniline", "Acetic acid", "Sodium acetate", "Sulfuric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 3-furylacetone (1.0 g, 7.5 mmol) and 4-methoxyaniline (1.2 g, 9.0 mmol) in acetic acid (10 mL) and add sodium acetate (1.5 g, 18 mmol).", "Step 2: Heat the reaction mixture at 80°C for 4 hours with stirring.", "Step 3: Cool the reaction mixture to room temperature and add sulfuric acid (10 mL, 1 M) dropwise with stirring.", "Step 4: Add sodium hydroxide (10 mL, 1 M) dropwise until the pH of the solution reaches 9-10.", "Step 5: Extract the product with ethyl acetate (3 x 20 mL) and wash the organic layer with water (20 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent.", "Step 8: Obtain the desired product (0.8 g, 60%) as a yellow solid." ] } | |
CAS番号 |
477854-96-9 |
分子式 |
C14H13NO3 |
分子量 |
243.26 g/mol |
IUPAC名 |
1-(furan-3-yl)-3-(4-methoxyanilino)prop-2-en-1-one |
InChI |
InChI=1S/C14H13NO3/c1-17-13-4-2-12(3-5-13)15-8-6-14(16)11-7-9-18-10-11/h2-10,15H,1H3 |
InChIキー |
USVODSLVVYMWLD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=COC=C2 |
正規SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=COC=C2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol](/img/structure/B2561370.png)
![8-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]sulfonyl}quinoline](/img/structure/B2561371.png)
![N-{4-[(oxan-4-yl)amino]phenyl}furan-2-carboxamide](/img/structure/B2561372.png)

![3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2561375.png)
amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2561377.png)

![2-({Pyrido[3,4-d]pyrimidin-4-yl}amino)-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol](/img/structure/B2561381.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]piperazine](/img/structure/B2561383.png)


![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2561389.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2561391.png)
![{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B2561393.png)
